N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-8-11(2)14-13(9-10)21-16(17-14)19-18-15(20)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTWSDNAHDWVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with benzohydrazides. One common method involves the reaction of 2-amino-4,6-dimethylbenzothiazole with benzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrazines.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide is a chemical compound with a benzothiazole core structure and a hydrazide moiety. Research suggests that it has potential applications in medicinal chemistry, pharmacology, and materials science.
Scientific Research Applications
This compound is valuable in scientific research due to its unique chemical properties and potential biological activities.
Medicinal Chemistry The compound can act as a lead in the development of novel drugs with antimicrobial, antiviral, or anticancer properties. Benzothiazole derivatives, such as This compound, have demonstrated antiviral capabilities. Related compounds have shown efficacy against viruses like Ebola by preventing viral entry into host cells.
Pharmacology The compound can be used to study the mechanisms of action of sulfonyl-containing drugs and their interactions with biological targets. The sulfonyl group in This compound can strongly interact with amino acid residues in proteins, while the benzothiazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of target proteins and lead to desired biological effects.
Materials Science The unique structure of This compound may be useful in designing new materials with specific electronic or optical properties.
Antiviral Activity of Benzothiazole Derivatives
Benzothiazole derivatives exhibit significant antiviral properties. For example, some compounds have shown efficacy against viruses like Ebola by inhibiting viral entry into host cells. The table below illustrates the comparative antiviral activity of related compounds, suggesting that modifications in the structure can enhance efficacy and selectivity.
| Compound | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Toremifene | 0.38 | 7 |
| Compound 25a | 0.64 | 20 |
| Compound 26a | 0.93 | 10 |
Mechanism of Action
The mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation . Additionally, molecular docking studies have shown that the compound can bind to protein receptors, influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Pharmacological Profiles
Key Findings
This modification differentiates the compound from fluoro- or methoxy-substituted analogs, which may prioritize metabolic stability (e.g., 4,6-difluoro in ) or electron-donating effects (4-methoxy in ). Benzimidazole vs. Benzothiazole: Compound 5a (benzimidazole derivative) exhibits potent cytotoxicity (IC₅₀ = 0.0316 µM) against lung adenocarcinoma, outperforming cisplatin . Replacing benzimidazole with benzothiazole may alter target specificity due to differences in electronic and steric properties.
Benzohydrazide Modifications :
- Hydrazone Linkage : Derivatives like 7a and 7b, featuring hydrazone bonds with hydroxybenzylidene groups, show cytotoxicity comparable to doxorubicin, suggesting that the hydrazide moiety’s planarity and hydrogen-bonding capacity are critical for DNA intercalation or enzyme inhibition .
- Sulfonyl and Piperidine Additions : Sulfonyl-substituted analogs (e.g., 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide in ) may improve solubility and target binding through sulfonamide interactions with enzymes or receptors.
Synthetic Pathways: The target compound is synthesized via condensation of o-aminothiophenol with chloroacetyl chloride, followed by hydrazide functionalization . Similar methods are used for analogs, such as cyclization with aryl isothiocyanates to form thioureas (e.g., ).
Biological Activity
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4,6-dimethylbenzo[d]thiazole and benzohydrazide. The reaction conditions often include refluxing in appropriate solvents such as ethanol or DMF (dimethylformamide), leading to the formation of the desired hydrazone derivatives.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of benzohydrazides exhibit significant activity against Mycobacterium tuberculosis and other pathogenic bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 62.5 µg/mL |
| This compound | E. coli | 125 µg/mL |
| This compound | M. tuberculosis | 31.25 µg/mL |
This data suggests that the compound exhibits promising antibacterial activity, particularly against resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer effects. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted by Mohd Shahnawaz et al. evaluated the cytotoxic effects of benzohydrazides on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner with an IC50 value of 15 µM against breast cancer cells (MCF-7).
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, triggering apoptosis pathways.
- Interaction with DNA: Benzohydrazides may intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide and its derivatives?
- Methodological Answer : The primary synthesis involves condensation of 4,6-dimethylbenzo[d]thiazol-2-amine with benzohydrazide derivatives. A cost-effective method uses hydrazine hydrate in aqueous HCl under reflux, yielding 2-hydrazinylbenzo[d]thiazoles with tolerance for electron-donating/withdrawing substituents . Alternative routes include Hantzsch thiazole synthesis (e.g., reacting thiourea derivatives with α-halo ketones) followed by hydrazide coupling .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm hydrazide linkage (N–NH–C=O) and aromatic substituents.
- Mass spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation patterns.
- FT-IR : Peaks at ~3269 cm⁻¹ (N–H stretch) and ~1710 cm⁻¹ (C=O) validate the hydrazide core .
- Elemental analysis : To verify purity and stoichiometry .
Q. How is the biological activity of this compound typically evaluated in primary screening?
- Methodological Answer : In vitro assays include:
- Cardioprotective activity : Ischemia-reperfusion models using Langendorff heart preparations to measure infarct size reduction .
- Anti-inflammatory screening : Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) via ELISA .
Advanced Research Questions
Q. How can solvent selection and reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent effects : Water as a green solvent improves eco-efficiency but may require reflux (100°C) for 2–4 hours . Polar aprotic solvents (e.g., DMF) enhance reactivity for electron-deficient substrates.
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) and increases yield by 15–20% via cavitation-driven mixing .
- Base selection : Triethylamine or diisopropylethylamine (DIPEA) facilitates deprotonation in coupling reactions, minimizing sulfide byproducts .
Q. How can computational methods aid in predicting bioactivity and optimizing derivatives?
- Methodological Answer :
- Molecular docking : Predict binding affinity to target proteins (e.g., COX-2 or NF-κB) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., 4,6-dimethyl vs. 4-Cl) with anti-inflammatory potency .
- DFT calculations : Analyze electron density maps to identify reactive sites for functionalization .
Q. How can structural ambiguities (e.g., unexpected products) be resolved during synthesis?
- Methodological Answer :
- X-ray crystallography : Definitive structural elucidation, as seen in cases where proposed quinoline derivatives were instead identified as chromen-2-one isomers .
- HPLC-MS/MS : Detect trace intermediates or byproducts (e.g., disulfides from air oxidation) .
- Variable-temperature NMR : Monitor dynamic equilibria in hydrazone/azo tautomerism .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity).
- Metabolic stability tests : Assess hepatic microsome stability (e.g., human CYP450 isoforms) to rule out false negatives from rapid degradation .
- Synergistic effect analysis : Test combinations with adjuvants (e.g., ascorbic acid) to enhance activity .
Methodological Considerations Table
Key Challenges and Future Directions
- Challenge : Scalability of ultrasound-assisted synthesis for industrial translation.
- Opportunity : Developing bifunctional derivatives (e.g., incorporating morpholine or piperidine moieties) to enhance blood-brain barrier penetration .
- Data Gaps : Limited in vivo pharmacokinetic profiles and long-term toxicity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
